molecular formula C10H10N2O3 B4949695 N-allyl-3-nitrobenzamide

N-allyl-3-nitrobenzamide

Cat. No.: B4949695
M. Wt: 206.20 g/mol
InChI Key: UVHPFKJMRJSXSX-UHFFFAOYSA-N
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Description

N-allyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the meta position (C3) of the benzene ring and an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen. Benzamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The allyl group may enhance reactivity for further functionalization (e.g., cycloadditions or polymerizations), while the nitro group contributes to electron-withdrawing effects, influencing solubility and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoic acid with allylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its high yield, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions: N-allyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: m-chloroperbenzoic acid, potassium permanganate.

Major Products Formed:

    Reduction: 3-amino-N-allylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Epoxides or aldehydes derived from the allyl group.

Scientific Research Applications

Chemistry: N-allyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer, pharmaceutical, and agrochemical industries.

Mechanism of Action

The mechanism of action of N-allyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-allyl-3-nitrobenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features/Applications References
This compound C₁₀H₁₀N₂O₃ Allyl (N), NO₂ (C3) 206.20 Potential drug intermediates Inferred
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3-Chlorophenethyl (N), NO₂ (C4) 316.73 Pharmacological activity studies
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO Cl (C3), Phenyl (N) 231.67 Crystallography and stability studies
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide C₁₈H₁₇ClN₂O₅S Benzyl, sulfone (N), NO₂ (C3), Cl (C4) 408.86 Synthetic intermediates
3-(Arylacetylamino)-N-methylbenzamides Varies Arylacetyl (C3), Methyl (N) ~250–300 Antimicrobial/anticancer research

Key Observations :

  • Nitro Position : The meta-nitro (C3) in this compound may confer distinct electronic effects compared to para-nitro (C4) derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide. Meta-substitution often reduces symmetry, affecting crystallization and dipole moments .
  • Amide Substituents : The allyl group in the target compound contrasts with bulkier groups like benzyl () or chlorophenethyl (). Smaller substituents like allyl may improve solubility and metabolic stability in drug design .
  • Hybrid Functionality : The sulfone and benzyl groups in ’s compound demonstrate how additional functionalization can expand applications (e.g., enzyme inhibition or polymer crosslinking).

Pharmacological and Physicochemical Properties

  • Bioactivity: N-(3-chlorophenethyl)-4-nitrobenzamide () is studied for neurological or antimicrobial activity, suggesting that nitrobenzamides with hydrophobic N-substituents may target membrane-associated proteins. The allyl group’s conjugated double bond in this compound could enhance binding to enzymes like monoamine oxidases .
  • Crystallography: 3-Chloro-N-phenylbenzamide () crystallizes in a monoclinic system (space group P2₁/c), with a molecular weight of 231.67 g/mol. This compound’s lower molecular weight (206.20 g/mol) and planar nitro group may favor different packing motifs .

Conflicting Insights and Limitations

  • Nitro Position : Para-nitro derivatives () are more commonly reported in pharmacological studies than meta-nitro analogs, raising questions about the optimal positioning for bioactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-allyl-3-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

this compound synthesis typically involves nitration, amidation, and allylation steps. A common approach includes:

  • Nitration : Introducing the nitro group to a benzene derivative using concentrated sulfuric acid and nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .
  • Amidation : Coupling the nitro-substituted benzoic acid with an allylamine derivative via activation with carbodiimides (e.g., DCC) or using acyl chlorides .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the pure product . Optimization strategies:
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Adjust stoichiometry of allylamine to nitrobenzoyl chloride (1.2:1 molar ratio) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 5.8–6.0 ppm (allyl CH₂), and δ 3.9–4.2 ppm (amide NH) confirm substituent positions .
  • ¹³C NMR : Signals near 165 ppm (amide carbonyl) and 148 ppm (nitro group) validate functional groups .
    • Infrared (IR) Spectroscopy : Bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (C=O stretch) .
    • X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Use HPLC (≥95% purity threshold) for validation .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) impact IC₅₀ values. Standardize protocols across studies .
  • Structural analogs : Compare activity of this compound with derivatives (e.g., 3-chloro or 4-ethoxy substitutions) to identify pharmacophore requirements .

Q. What computational and experimental strategies enhance the design of this compound derivatives for targeted drug delivery?

  • Structure-Activity Relationship (SAR) Studies :

  • Introduce electron-withdrawing groups (e.g., -Cl at the 4-position) to improve binding to hydrophobic enzyme pockets .
  • Replace the allyl group with bulkier substituents (e.g., adamantyl) to enhance metabolic stability .
    • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize derivatives for synthesis .
    • In Vitro ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to optimize pharmacokinetics .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing :

  • pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Heat samples to 40–80°C and analyze decomposition products using TGA/DSC .
    • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track nitro group reduction (NMR or UV spectroscopy) .

Properties

IUPAC Name

3-nitro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHPFKJMRJSXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Step 1′ A 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a 24/40 adapter fitted with a thermometer, an argon inlet adapter, and a 250-mL pressure-equalizing addition funnel fitted with a glass stopper was purged with argon. The flask was charged with 3-nitrobenzoyl chloride (J) 112.0 g (0.6035 mol) and 850 mL of dichloromethane, and then cooled with an ice-water bath. The addition funnel was charged with triethylamine 93.0 mL (0.667 mol) and allylamine (K) 50.0 mL (0.666 mol), and this solution was then added dropwise to the reaction mixture over ca. 2.5 h while the reaction temperature was maintained at 0-4° C. The addition funnel was then rinsed with two 5-mL portions of dichloromethane. The resulting turbid pale orange-pink reaction mixture was allowed to slowly warm to and stir at room temperature. After 16.5 h, 600 mL of 1N HCL was added to the turbid bright yellow solution over 30 sec and the biphasic mixture was transferred to a separatory funnel. The reaction flask was rinsed with three 100-mL portions of 1:1 CH2Cl2: 1N HCl and the organic phase was separated and washed with 500 mL of saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 122 g (98% crude yield) of a pale yellow solid. The crude product was recrystallized from 450 mL of toluene to afford 113 g (91 % yield) of N-allyl-3-nitrobenzamide (L) as a powdery pale yellow solid.
[Compound]
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Synthesis routes and methods II

Procedure details

Step 1′ A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet adapter, and a 500-mL pressure-equalizing addition finnel fitted with a glass stopper was purged with nitrogen. The flask was charged with allylamine (K) 33.9 g (0.593 mol), 50 mL of ethyl acetate, triethylaamine 60.0 g (0.593 mol), and then cooled with an ice-water bath. The addition funnel was charged with 3-nitro-benzoyl chloride (J) 100.0 g (0.539 mol) and 230 mL ethyl acetate, and this solution was then added dropwise to the reaction mixture over 1 h while the reaction mixture was maintained at 0° C. The reaction mixture was stirred at 0° C. for 3 h and then filtered. The filtrate was transferred to a separatory finnel and washed with 150 mL of a 10% (by volume) HCl aqueous solution, 100 mL of saturated sodium chloride solution, dried over magnesium sulfate, and the solvent volume was reduced to one-third the original volume under reduced pressure. The clear solution was cooled to 0° C. overnight. The resulting yellow solid was collected by filtration and dried in a vacuum oven at 50° C. for 6 h to afford 89.4 g (80% yield) of N-allyl-3-nitrobenzamide (L) as a yellow solid.
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